what are the properties of 4-(Morpholinosulfonyl)phenylboronic acid
what are the properties of 4-(Morpholinosulfonyl)phenylboronic acid
An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Morpholinosulfonyl)phenylboronic acid, a key building block for researchers and development professionals in organic synthesis and medicinal chemistry. We will explore its fundamental properties, synthesis, reactivity, and critical applications, with a focus on the causal relationships that drive its utility in modern drug discovery.
Introduction: A Versatile Building Block
4-(Morpholinosulfonyl)phenylboronic acid is a bifunctional organic compound featuring both a boronic acid group and a morpholinosulfonyl moiety. This unique combination makes it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction[1].
The morpholinosulfonyl group, on the other hand, imparts specific physicochemical properties to the molecule and its derivatives. As a polar, hydrogen bond-accepting sulfonamide, it can enhance aqueous solubility, modulate pharmacokinetic profiles, and provide specific interaction points with biological targets. This dual functionality has positioned 4-(Morpholinosulfonyl)phenylboronic acid as a sought-after intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs)[2][3][4].
Physicochemical and Structural Properties
The physical and chemical characteristics of a reagent are paramount to its effective use in synthesis. The properties of 4-(Morpholinosulfonyl)phenylboronic acid are summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 486422-68-8 | [5][6] |
| Molecular Formula | C₁₀H₁₄BNO₅S | [5][6] |
| Molecular Weight | 271.10 g/mol | [5][6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 134-136 °C | [6] |
| Hazard Statement | Irritant | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Chemical Structure
The structure consists of a central phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a morpholinosulfonyl group [-SO₂N(CH₂CH₂)₂O].
Caption: 2D Structure of 4-(Morpholinosulfonyl)phenylboronic acid.
Solubility and Stability Profile
While specific solubility data for this compound is not extensively published, general trends for phenylboronic acids suggest good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and low solubility in non-polar hydrocarbon solvents[8][9]. The presence of the polar morpholinosulfonyl group is expected to enhance its solubility in more polar media compared to unsubstituted phenylboronic acid.
Causality in Stability: Boronic acids are susceptible to oxidative degradation, which can be a significant issue in biological contexts or under harsh reaction conditions[10]. They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines, an equilibrium that can complicate characterization and reactivity[11]. For this reason, boronic acids are often converted to more stable derivatives, such as pinacol esters, for long-term storage and certain applications[12][13][14]. Storing the compound under an inert atmosphere at reduced temperatures is recommended to minimize degradation[7].
Synthesis and Purification
The synthesis of arylboronic acids often proceeds via borylation of an organometallic intermediate. A common and effective laboratory-scale synthesis for 4-(Morpholinosulfonyl)phenylboronic acid involves a halogen-metal exchange followed by quenching with a boron electrophile.
Representative Synthetic Protocol
This protocol is based on established methodologies for the synthesis of substituted phenylboronic acids[15][16].
Step 1: Preparation of the Aryl Bromide Precursor The synthesis begins with a suitable starting material, such as 4-bromobenzenesulfonyl chloride, which is reacted with morpholine in the presence of a base (e.g., triethylamine) to form N-(4-bromophenyl)sulfonylmorpholine.
Step 2: Borylation via Lithium-Halogen Exchange
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Dissolve the N-(4-bromophenyl)sulfonylmorpholine intermediate in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity of the organolithium reagent and prevent side reactions.
-
Slowly add a solution of n-butyllithium (n-BuLi) to perform the lithium-halogen exchange, generating the corresponding aryllithium species in situ.
-
After stirring for a short period to ensure complete formation of the aryllithium, add an electrophilic boron source, most commonly triisopropyl borate [B(O-iPr)₃]. The borate traps the nucleophilic aryllithium.
-
Allow the reaction to slowly warm to room temperature.
Step 3: Hydrolysis and Work-up
-
Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl). The acid hydrolyzes the boronate ester intermediate to the desired boronic acid.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the product from the aqueous phase.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
Step 4: Purification The crude 4-(Morpholinosulfonyl)phenylboronic acid is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of 4-(Morpholinosulfonyl)phenylboronic acid.
Chemical Reactivity and Core Applications
The utility of this reagent is dominated by the reactivity of its boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This is the most prominent application for 4-(Morpholinosulfonyl)phenylboronic acid. The reaction creates a new carbon-carbon bond by coupling the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base[1][17].
Mechanism and Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid's role is critical during the transmetalation step, where the organic group (the morpholinosulfonylphenyl moiety) is transferred from the boron atom to the palladium center. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry, with several FDA-approved drugs containing this moiety[3][4].
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As a Bioisostere: The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, forming reversible covalent bonds with target proteins, particularly serine proteases[16].
-
Modulation of Properties: The morpholinosulfonyl group is a "scaffold-hopping" element used by medicinal chemists to improve drug-like properties. It is metabolically stable and can increase polarity and solubility, which are critical for favorable pharmacokinetics.
-
Synthetic Handle: In drug development, this reagent serves as a reliable building block to introduce the morpholinosulfonylphenyl scaffold into a larger molecule. This allows for the systematic exploration of structure-activity relationships (SAR) by coupling it with various halide-containing fragments[18]. For example, its pinacol ester derivative has been used to create ROS-responsive nanoparticles for targeted drug delivery in treating periodontitis[19].
Conclusion
4-(Morpholinosulfonyl)phenylboronic acid is a high-value reagent whose properties are a direct result of its unique bifunctional structure. Its boronic acid group provides a reliable handle for sophisticated carbon-carbon bond formation via Suzuki-Miyaura coupling, while the morpholinosulfonyl moiety offers a means to fine-tune the physicochemical and pharmacological properties of the final products. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.
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